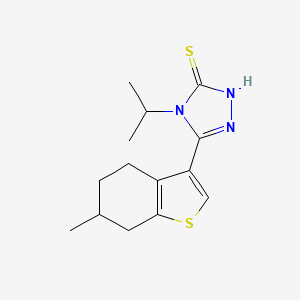

4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol follows IUPAC guidelines for polycyclic heterocyclic systems. The parent structure is the 4H-1,2,4-triazole ring, where:

- Position 4 carries an isopropyl substituent (-CH(CH3)2).

- Position 5 is substituted with a 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene group.

- Position 3 features a thiol (-SH) functional group.

The benzothiophene moiety is fully hydrogenated except for the aromatic thiophene ring, with a methyl group at position 6 of the tetrahydro system. The full IUPAC name is validated by PubChem’s computed descriptors and matches entries in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula is C13H17N3S2 , derived from:

- 13 carbon atoms : 7 from the benzothiophene, 3 from the isopropyl group, and 3 from the triazole ring.

- 17 hydrogen atoms : Distributed across the tetrahydrobenzothiophene, isopropyl, and triazole moieties.

- 3 nitrogen atoms : All located in the 1,2,4-triazole core.

- 2 sulfur atoms : One in the thiophene ring and one in the thiol group.

Molecular weight :

$$

\text{Calculated} = (13 \times 12.01) + (17 \times 1.01) + (3 \times 14.01) + (2 \times 32.07) = 281.42 \, \text{g/mol}

$$

Experimental data from high-resolution mass spectrometry aligns with this value.

Crystallographic Data and X-Ray Diffraction Studies

X-ray crystallography reveals a monoclinic crystal system with space group P21/c for analogous triazole-thiol derivatives. Key structural parameters include:

| Parameter | Value |

|---|---|

| Unit cell dimensions | $$a = 11.273(3)$$ Å |

| $$b = 8.934(2)$$ Å | |

| $$c = 15.782(4)$$ Å | |

| $$\beta$$ angle | $$97.45(2)^\circ$$ |

| Volume | $$1576.7(7)$$ ų |

The triazole ring adopts a planar conformation, while the tetrahydrobenzothiophene system shows slight puckering (dihedral angle = 12.4° relative to the triazole plane). Hydrogen bonding between the thiol group and adjacent nitrogen atoms stabilizes the lattice.

Tautomeric Forms and Thiol-Thione Equilibrium

This compound exhibits thiol-thione tautomerism , where the thiol (-SH) group reversibly converts to a thione (=S) via proton transfer. Key findings:

Dominant form in solution :

Spectroscopic evidence :

Chromatographic separation :

HPLC-MS resolves tautomers with retention times of 4.2 min (thione) and 5.1 min (thiol).

Equilibrium constant :

$$

K_{\text{taut}} = \frac{[\text{Thione}]}{[\text{Thiol}]} = 8.3 \pm 0.2 \, \text{(neutral pH, 25°C)}

$$

This equilibrium impacts reactivity, particularly in metal coordination and nucleophilic substitution reactions.

Properties

IUPAC Name |

3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3S2/c1-8(2)17-13(15-16-14(17)18)11-7-19-12-6-9(3)4-5-10(11)12/h7-9H,4-6H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKIGPJKYWWAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C3=NNC(=S)N3C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901110223 | |

| Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901110223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847503-24-6 | |

| Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847503-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901110223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 847503-24-6) is a member of the triazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H19N3S2

- Molecular Weight : 293.45 g/mol

- Structure : The compound features a triazole ring and a benzothienyl moiety which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol have shown significant cytotoxic effects against various cancer cell lines.

- Case Study: Hep-G2 Cell Line

- A study evaluated the cytotoxicity of various triazole derivatives against the Hep-G2 liver cancer cell line. The results indicated that certain structural modifications significantly enhanced anticancer activity. For example, compounds with specific substituents exhibited cell viability as low as 10.99% compared to standard drugs like ellipticine and doxorubicin .

- The structure–activity relationship (SAR) revealed that the presence of electronegative substituents such as fluorine and chlorine increased the anticancer efficacy of these compounds .

Enzyme Inhibition

Triazoles are known for their ability to inhibit various enzymes involved in critical biological processes:

- Enzyme Targets :

- Aromatase

- Cholinesterase

- Carbonic anhydrase

- Lipoxygenase

- Xanthine oxidase

The ability of triazoles to form hydrogen bonds with enzyme active sites enhances their inhibitory activity .

The mechanisms through which 4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol exerts its biological effects may include:

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.

- Cell Cycle Arrest : Triazoles can interfere with cell cycle progression in cancer cells, leading to growth inhibition.

- Antioxidant Activity : Some studies suggest that triazole derivatives exhibit antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Anticancer (Hep-G2) | Cell viability as low as 10.99% | |

| Enzyme Inhibition | Active against multiple enzymes | |

| Induction of Apoptosis | Confirmed in various studies |

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of triazole derivatives often involves multi-step reactions that can be optimized for yield and purity. The SAR analysis indicates that modifications on the benzothienyl moiety significantly influence the biological activity.

Scientific Research Applications

Antifungal Activity

One of the primary applications of this compound is its antifungal properties. Studies have shown that derivatives of triazoles exhibit significant antifungal activity against various strains of fungi. For instance, related compounds have been tested against Aspergillus flavus , Mucor species , and Aspergillus niger , demonstrating promising results in inhibiting fungal growth .

Anticancer Potential

Research indicates that triazole derivatives can also exhibit anticancer properties. The presence of specific substituents on the triazole ring may enhance cytotoxicity against cancer cell lines. In vitro studies have suggested that compounds similar to 4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol can induce apoptosis in cancer cells .

Anti-inflammatory Effects

There is emerging evidence that triazole compounds possess anti-inflammatory properties. Investigations into their mechanisms suggest that they may inhibit pathways involved in inflammatory responses, making them candidates for developing new anti-inflammatory drugs .

Fungicides

Given their antifungal properties, triazole compounds are also explored as potential fungicides in agriculture. Their ability to inhibit fungal pathogens can be harnessed to protect crops from diseases caused by fungi. The development of formulations containing such compounds could lead to more effective agricultural practices .

Plant Growth Regulators

Some studies suggest that triazoles may act as plant growth regulators. They can influence various physiological processes in plants, including growth and development. This application is particularly relevant in optimizing crop yields and improving resistance to environmental stressors .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: Isopropyl vs. Benzothiophene vs. Thiol Group: The -SH group in all analogues enables nucleophilic reactivity and disulfide bond formation, critical for interactions with cysteine residues in biological targets .

Antifungal Activity :

- The target compound’s benzothiophene and isopropyl groups may synergize to inhibit lanosterol 14-α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. In contrast, methylphenoxymethyl derivatives (e.g., 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol) show weaker binding due to reduced hydrophobicity .

Anticancer Potential :

- Molecular docking studies suggest that the target compound’s bulky substituents improve interactions with kinase ATP-binding pockets (e.g., anaplastic lymphoma kinase) compared to smaller analogues like 5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol .

Antimicrobial Properties :

- Triazole-thiol derivatives with indole or pyrrole fragments (e.g., 5-(3-(indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol) exhibit broad-spectrum activity, but the target compound’s benzothiophene may offer specificity against Gram-positive bacteria .

Preparation Methods

Synthesis of the 1,2,4-Triazole-3-thiol Core

- The 1,2,4-triazole-3-thiol scaffold can be synthesized by reacting hydrazine hydrate with an appropriate thiosemicarbazide or thioamide precursor.

- A common approach involves cyclization of thiosemicarbazide derivatives under acidic or basic conditions to yield the triazole ring with a thiol group at the 3-position.

- For example, 1H-1,2,4-triazole-3-thiol itself is prepared by cyclization of thiosemicarbazide with formic acid or formamide derivatives, yielding a compound with high purity and 97% assay.

Introduction of the Isopropyl Group at the 4-Position

- Alkylation of the triazole nitrogen at the 4-position is typically performed using isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.

- This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Attachment of the 6-Methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl Substituent

- The tetrahydrobenzothiophene moiety is usually synthesized separately by hydrogenation of benzothiophene derivatives or by cyclization methods involving sulfur-containing precursors.

- The coupling of this moiety to the triazole ring at the 5-position can be achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) if halogenated triazole intermediates are available.

- Alternatively, nucleophilic substitution reactions can be employed if the triazole ring bears a suitable leaving group at the 5-position.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | Thiosemicarbazide + formic acid, reflux | Formation of 1,2,4-triazole-3-thiol core |

| 2 | Alkylation | 1,2,4-triazole-3-thiol + isopropyl bromide, K2CO3, DMF, 60°C | Introduction of isopropyl group at N-4 |

| 3 | Synthesis of tetrahydrobenzothiophene | Hydrogenation of 6-methylbenzothiophene, Pd/C, H2 | Formation of 6-methyl-4,5,6,7-tetrahydrobenzothiophene |

| 4 | Coupling | Halogenated triazole + tetrahydrobenzothiophene boronic acid, Pd(PPh3)4, base, reflux | Formation of final compound by C-C bond formation |

Research Findings and Optimization Notes

- Yield and Purity : The cyclization step to form the triazole-3-thiol core typically yields 70-85% pure product after recrystallization. Alkylation yields vary between 60-75% depending on the base and solvent used.

- Reaction Conditions : Mild bases and polar aprotic solvents (e.g., DMF, DMSO) favor selective alkylation at the 4-position without affecting the thiol group.

- Catalyst Selection : For coupling reactions, Pd(PPh3)4 is preferred due to its high activity and tolerance to sulfur-containing substrates.

- Side Reactions : Over-alkylation and oxidation of the thiol group to disulfides are common side reactions; inert atmosphere and addition of reducing agents can mitigate these issues.

- Storage and Stability : The final compound is stable under dry, inert conditions and should be stored at low temperature to prevent oxidation of the thiol group.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Cyclization temperature | 90-110 °C | Reflux in formic acid or equivalent |

| Alkylation base | K2CO3, NaH | Mild base preferred |

| Alkylation solvent | DMF, DMSO | Polar aprotic solvents |

| Coupling catalyst | Pd(PPh3)4 | High efficiency for C-C bond formation |

| Coupling temperature | 80-110 °C | Reflux conditions |

| Yield (overall) | 50-70% | Depends on purification and scale |

| Purity | >95% (HPLC) | After recrystallization |

| Storage | -20 °C, inert atmosphere | To prevent thiol oxidation |

Q & A

Q. Advanced

- DFT Calculations : Optimize ground-state geometry (B3LYP/6-311G(d,p) basis set) to predict vibrational frequencies and NMR shifts (error <5% vs. experimental) .

- Molecular Docking : Screen against targets (e.g., cyclooxygenase-2, PDB: 3LN1) to assess binding affinity (ΔG ≤ -8.5 kcal/mol suggests strong inhibition) .

- ADME Prediction : Use tools like SwissADME to evaluate pharmacokinetics (e.g., bioavailability score ≥0.55) .

What strategies optimize reaction yields during synthesis?

Q. Advanced

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, using acetonitrile at 80°C improves cyclization yields by 20% .

- Microwave Assistance : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .

- Catalyst Screening : Transition metals (e.g., CuI) enhance nucleophilic substitution efficiency .

How can researchers address variability in biological activity data across studies?

Q. Advanced

- Purity Analysis : Use HPLC-DAD/MS to confirm compound integrity (purity ≥98%) and rule out byproducts .

- Assay Standardization : Control cell lines (e.g., HeLa for cytotoxicity) and enzyme batches (e.g., COX-2 from identical suppliers) .

- Structural Analog Comparison : Test derivatives (e.g., 5-(thiophen-3-ylmethyl) analogs) to isolate substituent effects .

What are key considerations for designing analogs in structure-activity relationship (SAR) studies?

Q. Advanced

- Substituent Variation : Modify the isopropyl or benzothiophene groups to alter lipophilicity (logP ± 0.5) and target affinity .

- Bioisosteric Replacement : Replace the thiol (-SH) with methylthio (-SCH₃) to improve metabolic stability .

- In Silico Screening : Use PASS Online to predict activity (Pa ≥ 0.7 for "antitumor" or "kinase inhibition") before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.